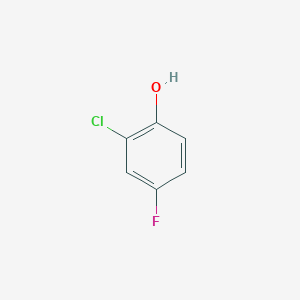

2-Chloro-4-fluorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10273. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYXYGDEYHNFFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173744 | |

| Record name | 2-Chloro-4-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1996-41-4 | |

| Record name | 2-Chloro-4-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1996-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001996414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1996-41-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-4-fluorophenol (CAS Number: 1996-41-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-4-fluorophenol (CAS No. 1996-41-4), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical synthesis, offering detailed data, experimental protocols, and visual representations of key processes.

Core Physicochemical Data

This compound is a halogenated aromatic compound with the molecular formula C₆H₄ClFO.[1] Its chemical structure and key identifiers are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1996-41-4 |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₆H₄ClFO[1] |

| Molecular Weight | 146.55 g/mol [2] |

| SMILES String | Oc1ccc(F)cc1Cl[2] |

| InChI | 1S/C6H4ClFO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H[2] |

| InChIKey | IGYXYGDEYHNFFT-UHFFFAOYSA-N[2] |

The quantitative physical and chemical properties of this compound are crucial for its application in various experimental and industrial settings. These properties are detailed in the following table.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Appearance | Solid[2] | |

| Melting Point | 23 °C (lit.) | [2] |

| Boiling Point | 88 °C at 4 mmHg (lit.) | [2] |

| Density | 1.344 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.53 (lit.) | [2] |

Synthesis of this compound

A common method for the synthesis of this compound involves the direct chlorination of 4-fluorophenol.[3][4] This process is typically carried out by reacting 4-fluorophenol with a chlorinating agent, such as chlorine gas, in the absence of a catalyst.[3] The reaction can be performed with liquid 4-fluorophenol or with 4-fluorophenol dissolved in a suitable organic solvent.[3]

Experimental Protocols

The following sections detail the methodologies for determining key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A pure crystalline solid typically exhibits a sharp melting point, while impurities will lower and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

If the sample is not already a fine powder, gently grind a small amount using a mortar and pestle.[5]

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample down to a height of 2-3 mm.[6]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

If using a Thiele tube, attach the capillary tube to a thermometer with a rubber band and immerse it in the oil bath.[7]

-

Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7]

Apparatus:

-

Thiele tube filled with mineral oil

-

Small test tube (e.g., 6 x 50 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Rubber band or tubing segment

-

Heat source (e.g., Bunsen burner)

Procedure:

-

Place a few drops of the liquid sample into the small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube with the sample.[8]

-

Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is near the thermometer bulb.[9]

-

Suspend the thermometer and test tube assembly in the Thiele tube, with the sample positioned near the middle of the oil.[8]

-

Gently heat the side arm of the Thiele tube with a small flame.[10]

-

Observe a stream of bubbles emerging from the open end of the capillary tube as the liquid heats up and boils.

-

When a continuous and rapid stream of bubbles is observed, remove the heat and allow the apparatus to cool.[9]

-

The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[8]

Solubility Determination

Determining the solubility of a compound in various solvents can provide valuable information about its polarity and the presence of acidic or basic functional groups.[11]

Apparatus:

-

Small test tubes

-

Spatula or dropper

-

Stirring rod

-

Solvents (e.g., water, 5% NaOH, 5% HCl, ether)

Procedure:

-

Place approximately 10 mg of the solid sample (or 2-3 drops of a liquid) into a small test tube.[12]

-

Add about 0.75 mL of the chosen solvent in small portions.[13]

-

Vigorously shake the test tube or stir with a glass rod for about 60 seconds.[14]

-

Observe whether the compound dissolves completely (soluble), partially, or not at all (insoluble).[14]

-

If the compound is soluble in water, the pH of the solution can be tested with litmus paper to determine if it is acidic, basic, or neutral.[12]

-

For water-insoluble compounds, solubility tests in acidic (5% HCl) and basic (5% NaOH) solutions can indicate the presence of basic or acidic functional groups, respectively.[15]

Experimental Workflow for Compound Identification

The following diagram illustrates a general workflow for the identification of an unknown organic compound, utilizing the experimental protocols described above.

Safety Information

This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of this compound (CAS 1996-41-4). The tabulated data, along with the described experimental protocols and visual workflows, offer a comprehensive resource for scientists and researchers. A thorough understanding of these properties is essential for the safe and effective use of this compound in synthetic chemistry and drug development.

References

- 1. This compound | C6H4ClFO | CID 74814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 99 1996-41-4 [sigmaaldrich.com]

- 3. US4620042A - Preparation of this compound from 4-fluorophenol - Google Patents [patents.google.com]

- 4. US5053557A - Process for preparing this compound - Google Patents [patents.google.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. people.sabanciuniv.edu [people.sabanciuniv.edu]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chymist.com [chymist.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. m.youtube.com [m.youtube.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.ws [chem.ws]

- 15. www1.udel.edu [www1.udel.edu]

2-Chloro-4-fluorophenol IUPAC name and synonyms

An In-depth Technical Guide to 2-Chloro-4-fluorophenol

This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate in the pharmaceutical and agrochemical industries.[1] It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document details its chemical identity, properties, synthesis protocols, and analytical methodologies.

Chemical Identity and Synonyms

The compound with the CAS number 1996-41-4 is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[2][3] It is also known by several synonyms, which are often encountered in literature and commercial listings.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for its handling, application in synthetic procedures, and for analytical method development.

| Property | Value | Unit | Reference |

| Molecular Formula | C6H4ClFO | [2][6] | |

| Molecular Weight | 146.55 | g/mol | [2][7][8] |

| Melting Point | 23 | °C | [4][9] |

| Boiling Point | 88 (at 4 mmHg) | °C | [4][9] |

| Density | 1.344 | g/mL (at 25 °C) | [9] |

| Refractive Index | 1.53 (at 20 °C) | [9] | |

| Flash Point | 75 | °C (closed cup) | [9] |

| LogP (Octanol/Water Partition Coefficient) | 2.185 | [7] | |

| Water Solubility (log10WS) | -2.04 | mol/l | [7] |

Synthesis Protocols

This compound is a valuable starting material for the production of various pharmaceuticals and agricultural agents.[10] Several methods for its synthesis have been developed, primarily involving the chlorination of 4-fluorophenol.

Chlorination of 4-Fluorophenol with a Chlorinating Agent in the Presence of Water

This process allows for the production of this compound in high yield and selectivity under mild conditions, utilizing inexpensive reagents.[10]

-

Reactants:

-

Procedure:

-

A mixture of 4-fluorophenol and a 3.5% sodium chloride solution is prepared in a three-necked glass flask equipped with a gas-introducing tube.[10]

-

An equimolar amount of chlorine gas is introduced into the mixture at a temperature of 25-35°C over a period of 15 minutes.[10]

-

Following the reaction, the crude product is obtained and can be further purified. The resulting product composition is approximately 98.3% this compound.[10]

-

Direct Chlorination of 4-Fluorophenol with Chlorine Gas

This method achieves a high selectivity for the substitution chlorination at the 2-position of 4-fluorophenol without the need for a catalyst.[11]

-

Reactants:

-

Procedure:

-

Chlorine gas is reacted with 4-fluorophenol at a temperature ranging from 0°C to 185°C.[11][12]

-

The yield of this compound is nearly proportional to the amount of chlorine gas introduced. For instance, using 0.5 moles of chlorine gas per mole of 4-fluorophenol results in a yield of approximately 0.5 moles of the desired product.[11]

-

A logical workflow for the synthesis of this compound is depicted in the following diagram:

Caption: Synthesis workflow for this compound.

Analytical Methodologies

High-performance liquid chromatography (HPLC) is a common technique for the analysis of chlorophenols, including this compound.

Reversed-Phase HPLC Method

A straightforward reversed-phase HPLC method can be employed for the analysis of this compound.[5]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[5]

-

Column: A Newcrom R1 HPLC column is suitable for this separation.[5]

-

Applications: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[5]

HPLC with UV Detection for Chlorophenols in Air Samples

This method is designed for the simultaneous collection and analysis of multiple chlorophenols from air samples.

-

Sample Collection: Air is drawn through a sampling device containing XAD-7 adsorbent tubes.[13]

-

Sample Preparation: The collected compounds are desorbed with methanol.[13]

-

Analysis: The desorbed sample is analyzed by HPLC with ultraviolet (UV) detection.[13]

The following diagram illustrates a general experimental workflow for the analysis of chlorophenols:

Caption: General analytical workflow.

Applications

This compound is a versatile intermediate with significant applications in various fields:

-

Pharmaceutical Development: It serves as a key building block in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs.[1]

-

Agrochemicals: It is used in the formulation of herbicides and pesticides.[1]

-

Material Science: The compound is utilized in the development of specialty polymers and resins to enhance thermal stability and chemical resistance.[1]

-

Analytical Chemistry: It can be used as a reagent in analytical techniques such as chromatography and spectroscopy.[1]

-

Biochemical Research: It is employed in studies related to enzyme inhibition and receptor interactions.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CAS 1996-41-4 [matrix-fine-chemicals.com]

- 3. This compound | C6H4ClFO | CID 74814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1996-41-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. This compound [webbook.nist.gov]

- 7. chemeo.com [chemeo.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound 99 1996-41-4 [sigmaaldrich.com]

- 10. US5053557A - Process for preparing this compound - Google Patents [patents.google.com]

- 11. US4620042A - Preparation of this compound from 4-fluorophenol - Google Patents [patents.google.com]

- 12. FR2561237A1 - PROCESS FOR PRODUCING this compound FROM 4-FLUOROPHENOL - Google Patents [patents.google.com]

- 13. osha.gov [osha.gov]

The Discovery and Enduring Legacy of Substituted Fluorophenols: A Technical Guide for Scientific Innovators

An in-depth exploration of the synthesis, history, and pivotal role of substituted fluorophenols in modern drug development and materials science, tailored for researchers, scientists, and pharmaceutical professionals.

Introduction

Substituted fluorophenols, aromatic compounds bearing both a hydroxyl group and one or more fluorine atoms, represent a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by the fluorine atom—including high electronegativity, metabolic stability, and the ability to modulate acidity and lipophilicity—have made these compounds indispensable building blocks for the rational design of novel therapeutics and advanced materials.[1][2] This technical guide provides a comprehensive overview of the discovery, historical development, key synthetic methodologies, and biological significance of substituted fluorophenols, with a particular focus on their application in drug development.

Historical Milestones in the Journey of Fluorophenols

The story of substituted fluorophenols is intrinsically linked to the broader history of organofluorine chemistry. While the first organofluorine compound, fluoromethane, was synthesized by Dumas and Péligot in 1835, the creation of an aryl carbon-fluorine bond was a later achievement, first reported in the 1870s.[3] The early 20th century saw the development of foundational synthetic methods that paved the way for the preparation of a wide array of fluoroaromatic compounds.

A pivotal moment came with the advent of the Balz-Schiemann reaction in 1927, which provided a reliable method for introducing fluorine into an aromatic ring via the thermal decomposition of diazonium tetrafluoroborates.[1] This reaction remains a cornerstone of fluoroaromatic synthesis. Another critical advancement was the development of nucleophilic aromatic substitution (SNAr) reactions, with Gottlieb's 1936 report on the use of potassium fluoride for halogen exchange being a key milestone.[1]

The mid-20th century witnessed the emergence of industrial-scale synthesis of fluorophenols. A 1958 patent, for instance, detailed a process for producing fluorophenols through the hydrolysis of bromo-fluoro-substituted aromatic compounds, highlighting the growing commercial importance of these intermediates.[4] These early synthetic endeavors laid the groundwork for the explosion of research into the applications of substituted fluorophenols, particularly in the pharmaceutical industry, which began to recognize the profound impact of fluorination on drug efficacy and pharmacokinetics.

Key Synthetic Methodologies

The synthesis of substituted fluorophenols can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the scale of the reaction.

Diazotization of Fluoroanilines followed by Hydrolysis

This classical and widely used method involves the conversion of a substituted fluoroaniline to a diazonium salt, which is then hydrolyzed to the corresponding phenol. The diazotization is typically carried out at low temperatures (0-5 °C) using sodium nitrite in the presence of a strong acid, such as sulfuric or hydrochloric acid. The subsequent hydrolysis is achieved by heating the aqueous solution of the diazonium salt.

Experimental Protocol: Synthesis of 2,4-Difluorophenol from 2,4-Difluoroaniline [4]

-

Preparation of the Amine Salt Solution: In a reaction vessel, carefully add 2,4-difluoroaniline to a dilute solution of concentrated sulfuric acid in water while maintaining a low temperature using an ice bath.

-

Diazotization: Cool the amine salt solution to 0-5 °C. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. The completion of the reaction can be monitored using starch-iodide paper to detect the presence of excess nitrous acid.

-

Hydrolysis: Gently warm the solution containing the newly formed diazonium salt. The diazonium group is replaced by a hydroxyl group, leading to the evolution of nitrogen gas. This step can be facilitated by adding the diazonium salt solution to a boiling aqueous solution, sometimes with a copper catalyst like copper(II) sulfate to improve the reaction rate.

-

Work-up and Purification: After the nitrogen evolution ceases, cool the reaction mixture. Extract the 2,4-difluorophenol using an organic solvent such as diethyl ether. Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product can be purified by distillation or column chromatography.

The Balz-Schiemann Reaction

The Balz-Schiemann reaction offers a robust method for the synthesis of fluoroaromatics, including fluorophenols, from the corresponding aromatic amines. The process involves the formation of a diazonium tetrafluoroborate salt, which upon heating, decomposes to yield the aryl fluoride, nitrogen gas, and boron trifluoride.

Experimental Protocol: A Greener Approach to the Balz-Schiemann Reaction [5][6]

-

Diazotization: Dissolve the starting aminophenol in dilute hydrochloric acid. Add an aqueous solution of sodium nitrite at 0-5 °C.

-

Formation of the Tetrafluoroborate Salt: To the diazonium salt solution, add an aqueous solution of sodium tetrafluoroborate (NaBF₄) to precipitate the insoluble diazonium tetrafluoroborate salt.

-

Thermal Decomposition in Ionic Liquid: Filter the precipitated salt, wash with water, and dry under vacuum. Suspend the salt in an ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) and heat to 80-85 °C for 3-6 hours until the dediazoniation is complete.

-

Product Isolation: The fluorophenol product is simultaneously distilled from the reaction mixture. This method offers advantages in terms of safety and reduced formation of tarry residues.

Nucleophilic Aromatic Substitution (SNAr)

In this approach, a fluorine atom is introduced by displacing a suitable leaving group (often a nitro or another halogen group) on an aromatic ring with a fluoride ion. The aromatic ring must be activated by electron-withdrawing groups at the ortho and/or para positions. While less common for the direct synthesis of simple fluorophenols, it is a valuable method for preparing more complex derivatives.

Quantitative Data on Fluorophenol Synthesis

The following table summarizes representative yields for the synthesis of various substituted fluorophenols using the methodologies described above.

| Starting Material | Product | Synthetic Method | Yield (%) | Reference |

| 2,4-Difluoroaniline | 2,4-Difluorophenol | Diazotization-Hydrolysis | ~75-85 | [7] |

| p-Chlorophenol | p-Fluorophenol | Halogen Exchange & Reduction | 20 | [8] |

| 4,4-Difluorocyclohexadienone | p-Fluorophenol | Catalytic Hydrogenation (Pt/C) | >90 | [8] |

| 3-Aminobenzotrifluoride | 3-Trifluoromethylfluorobenzene | Balz-Schiemann (in Ionic Liquid) | 87.4 | [9] |

| 4-Fluoroaniline | 4,4'-Difluoroazoxybenzene | Diazotization Byproduct | Varies | [9] |

Spectroscopic Characterization of Substituted Fluorophenols

The structural elucidation of substituted fluorophenols relies on a combination of spectroscopic techniques.

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Key IR Bands (cm-1) | Mass Spec (m/z) |

| 2-Bromo-4-fluorophenol | 7.21 (dd), 6.97 (ddd), 6.96 (dd), 5.35 (s, -OH) | Data not readily available | Data not readily available | M+: 190, 192 |

| 3-Cyano-4-fluorophenol | (d6-DMF): 4.43 (s), 6.09 (m), 7.03 (m), 7.15 (m) | (d6-DMF): 157.2, 155.8, 123.4, 119.2, 117.6, 114.8, 100.7 | Data not readily available | M+: 137 |

The Pivotal Role of Substituted Fluorophenols in Drug Development

The strategic incorporation of fluorine into drug molecules can dramatically enhance their therapeutic properties. Substituted fluorophenols serve as key intermediates in the synthesis of a wide range of pharmaceuticals, from non-steroidal anti-inflammatory drugs (NSAIDs) to anticancer agents.

Case Study 1: Celecoxib and the COX-2 Signaling Pathway

Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation.[5][6] Its synthesis involves the use of trifluoromethyl-substituted precursors, which can be derived from fluorinated phenols.[10][11] Celecoxib's mechanism of action centers on the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain. By selectively inhibiting COX-2 over COX-1, celecoxib reduces the gastrointestinal side effects associated with non-selective NSAIDs.[12]

Case Study 2: Fulvestrant and the Estrogen Receptor Signaling Pathway

Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive breast cancer.[1][13] Its synthesis involves precursors that can be derived from fluorinated phenols. Fulvestrant binds to the estrogen receptor (ER), leading to its degradation and thereby blocking estrogen-mediated signaling pathways that drive tumor growth.[14][15]

Case Study 3: Bicalutamide and the Androgen Receptor Signaling Pathway

Bicalutamide is a non-steroidal antiandrogen used to treat prostate cancer.[16][17] Its synthesis utilizes 4-fluoro-3-(trifluoromethyl)aniline, a substituted fluorophenol derivative.[18] Bicalutamide acts as a competitive antagonist at the androgen receptor (AR), preventing androgens like testosterone from binding and activating the receptor. This inhibits the transcription of androgen-dependent genes that promote the growth of prostate cancer cells.[3][8]

Conclusion

From their early discovery rooted in the pioneering days of organofluorine chemistry to their current status as indispensable tools in drug discovery and materials science, substituted fluorophenols have had a profound impact on scientific innovation. The ability to rationally design and synthesize these molecules with a high degree of control has empowered chemists to fine-tune the properties of a vast array of compounds, leading to the development of life-saving medicines and advanced materials. As synthetic methodologies continue to evolve towards greater efficiency, selectivity, and sustainability, the legacy of substituted fluorophenols is set to expand, promising new breakthroughs in science and technology for years to come.

References

- 1. Targeting estrogen receptor signaling with fulvestrant enhances immune and chemotherapy-mediated cytotoxicity of human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The antiandrogen bicalutamide activates the androgen receptor (AR) with a mutation in codon 741 through the mitogen activated protein kinase (MARK) pathway in human prostate cancer PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pharmacyfreak.com [pharmacyfreak.com]

- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. researchgate.net [researchgate.net]

- 10. repository.up.ac.za [repository.up.ac.za]

- 11. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. youtube.com [youtube.com]

- 14. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. apexbt.com [apexbt.com]

- 17. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bicalutamide - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Data of 2-Chloro-4-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Chloro-4-fluorophenol (CAS No. 1996-41-4), a compound of interest in various chemical and pharmaceutical research fields. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for compound identification, characterization, and quality control.

Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables present the ¹H and ¹³C NMR data for this compound.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits distinct signals corresponding to the aromatic protons and the phenolic hydroxyl group. The chemical shifts are influenced by the electronegativity and positions of the chlorine and fluorine substituents on the aromatic ring.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.25 | Doublet of doublets | J(H-F) ≈ 8.5, J(H-H) ≈ 3.0 |

| H-5 | ~7.00 | Doublet of doublets | J(H-H) ≈ 9.0, J(H-F) ≈ 4.5 |

| H-6 | ~6.90 | Doublet of doublets | J(H-H) ≈ 9.0, J(H-H) ≈ 3.0 |

| -OH | ~5.50 | Broad singlet | - |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (-OH) | 150.0 |

| C-2 (-Cl) | 120.5 |

| C-3 | 129.0 |

| C-4 (-F) | 158.0 (d, ¹J(C-F) ≈ 240 Hz) |

| C-5 | 117.0 (d, ²J(C-F) ≈ 25 Hz) |

| C-6 | 116.5 (d, ²J(C-F) ≈ 21 Hz) |

Disclaimer: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The data below is consistent with an Attenuated Total Reflectance (ATR) spectrum of a neat sample.[1]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3400 | Broad | O-H stretch (phenolic) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~1590, ~1490 | Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (phenol) |

| ~1150 | Strong | C-F stretch |

| ~850 | Strong | C-Cl stretch |

| ~820 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a distinctive fragmentation pattern. The molecular ion peak is observed, and its isotopic pattern is characteristic of a molecule containing one chlorine atom.

| m/z | Relative Abundance (%) | Assignment |

| 146 | 100 | [M]⁺ (Molecular ion, ³⁵Cl) |

| 148 | 33 | [M+2]⁺ (Isotopic peak, ³⁷Cl) |

| 111 | 20 | [M-Cl]⁺ |

| 83 | 15 | [M-Cl-CO]⁺ |

| 63 | 10 | [C₅H₃]⁺ |

Experimental Workflows and Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a chemical compound like this compound involves sample preparation, data acquisition using the respective spectroscopic techniques, and subsequent data processing and interpretation to elucidate the chemical structure and purity.

Caption: General experimental workflow for spectroscopic analysis.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for data acquisition.

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is employed to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For the Attenuated Total Reflectance (ATR) technique, a small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Good contact between the sample and the crystal is ensured.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is acquired. Data is typically collected in the mid-IR range (4000-400 cm⁻¹). Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The peaks are identified and their wavenumbers are recorded.

3. Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source is typically used.

-

GC Separation: A small volume of the sample solution (e.g., 1 µL) is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms). The column temperature is programmed to ramp up to ensure separation of the analyte from any impurities.

-

MS Data Acquisition: As the compound elutes from the GC column, it enters the MS ion source. The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.

-

Data Processing: The mass spectrum is generated by plotting the relative abundance of the ions against their m/z values. The molecular ion peak and the major fragment ions are identified.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-4-fluorophenol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-Chloro-4-fluorophenol, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational physicochemical properties that govern its solubility and stability. Furthermore, it offers detailed experimental protocols for the accurate determination of these critical parameters in various organic solvents. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction

This compound (CAS No: 1996-41-4) is a halogenated aromatic compound with significant applications as a building block in the synthesis of a variety of chemical entities.[1][2] Its utility in the creation of pharmaceuticals and agrochemicals necessitates a thorough understanding of its physicochemical properties. Among these, solubility and stability in organic solvents are of paramount importance for reaction kinetics, purification processes, formulation development, and ensuring the quality and shelf-life of intermediates and final products. This guide provides a detailed framework for understanding and experimentally determining these crucial parameters.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to predicting its behavior in different solvent systems.

| Property | Value |

| Molecular Formula | C₆H₄ClFO[3] |

| Molecular Weight | 146.55 g/mol [4] |

| Melting Point | 23 °C (lit.)[5] |

| Boiling Point | 88 °C at 4 mmHg (lit.)[5][6] |

| Density | 1.344 g/mL at 25 °C (lit.)[5][6] |

| pKa | 8.50 ± 0.18 (Predicted)[6] |

| LogP (Octanol/Water Partition Coefficient) | 2.5[7] |

| Water Solubility | Slightly soluble[6] |

Solubility Profile

Qualitative Solubility Assessment

This compound possesses both a polar hydroxyl (-OH) group and a largely non-polar chlorofluorinated aromatic ring. This dual nature suggests a varied solubility profile:

-

Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): The hydroxyl group can form hydrogen bonds with these solvents, leading to good solubility. Phenolic compounds, in general, are more readily solubilized in polar protic mediums such as alcohols.[8]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF): These solvents can interact with the polar hydroxyl group through dipole-dipole interactions, likely resulting in moderate to good solubility.

-

Non-Polar Solvents (e.g., Toluene, Hexane, Carbon Tetrachloride): The non-polar aromatic ring will favor interaction with these solvents. However, the presence of the polar hydroxyl group will limit the solubility. It is expected to have low to moderate solubility in these solvents. The use of carbon tetrachloride as a solvent in the synthesis of this compound suggests it has some solubility in this non-polar solvent.[1]

Predicted Solubility in Common Organic Solvents

The following table provides a qualitative prediction of the solubility of this compound in various organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility |

| Polar Protic | Methanol, Ethanol, Isopropanol | High |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF) | Moderate to High |

| Non-Polar | Toluene, Hexane, Carbon Tetrachloride | Low to Moderate |

Stability Profile

The stability of this compound in organic solvents is crucial for its storage and use in chemical reactions.

General Stability Considerations

-

Temperature: Elevated temperatures can potentially lead to the degradation of phenolic compounds. For some phenols, instability has been observed at higher temperatures in solvents like methanol.[9]

-

Light: As with many aromatic compounds, exposure to UV light may induce photochemical reactions. It is advisable to store solutions of this compound in amber vials or in the dark.

-

Oxidizing Agents: Phenols are susceptible to oxidation. Contact with strong oxidizing agents should be avoided to prevent the formation of colored impurities.[10]

-

pH: The phenolic hydroxyl group is acidic, and its reactivity can be influenced by the pH of the medium.

Experimental Protocols

For applications where precise knowledge of solubility and stability is required, experimental determination is essential.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[11][12]

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or GC system for quantification

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.[12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle. Alternatively, centrifuge the samples to ensure a clear separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or GC, with a pre-prepared calibration curve.[13][14]

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in units such as g/100 mL or mol/L.

Determination of Stability

A stability study is performed to understand how the concentration of this compound in a specific solvent changes over time under defined conditions.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Environmental chamber or oven

-

Light source (for photostability testing)

-

Volumetric flasks and pipettes

-

HPLC or GC system with a suitable detector for the parent compound and potential degradants

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the desired organic solvents at a known concentration.

-

Storage: Store the solutions under controlled conditions of temperature and humidity. For photostability testing, expose a set of samples to a controlled light source. Protect a parallel set of samples from light to serve as controls.

-

Time Points: At predetermined time intervals (e.g., 0, 1, 3, 6, 12, and 24 months), withdraw an aliquot from each sample.[15]

-

Analysis: Analyze the samples by a stability-indicating analytical method (e.g., HPLC) to determine the concentration of this compound. The method should also be capable of separating the parent compound from any potential degradation products.

-

Evaluation: Evaluate the stability by observing any significant change in concentration or the appearance of degradation products over time.

Visualization of Influencing Factors

The following diagram illustrates the key factors that influence the solubility and stability of this compound in organic solvents.

References

- 1. US4620042A - Preparation of this compound from 4-fluorophenol - Google Patents [patents.google.com]

- 2. US5053557A - Process for preparing this compound - Google Patents [patents.google.com]

- 3. This compound | C6H4ClFO | CID 74814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 1996-41-4 [matrix-fine-chemicals.com]

- 5. This compound | 1996-41-4 [chemicalbook.com]

- 6. This compound CAS#: 1996-41-4 [m.chemicalbook.com]

- 7. This compound (CAS 1996-41-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. researchgate.net [researchgate.net]

- 9. bibrepo.uca.es [bibrepo.uca.es]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. epa.gov [epa.gov]

- 15. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

2-Chloro-4-fluorophenol: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluorophenol is a halogenated aromatic compound that has emerged as a critical building block in the landscape of organic synthesis. Its unique substitution pattern, featuring a hydroxyl group, a chlorine atom, and a fluorine atom on a benzene ring, imparts a distinct reactivity profile that is highly valuable in the synthesis of complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a particular focus on its role in the development of pharmaceuticals and agrochemicals. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways and biological mechanisms are presented to serve as a practical resource for professionals in the field.

Physicochemical and Spectroscopic Data

This compound is a solid at room temperature with a characteristic phenolic odor. A summary of its key physical and spectroscopic properties is provided below.

| Property | Value |

| CAS Number | 1996-41-4 |

| Molecular Formula | C₆H₄ClFO |

| Molecular Weight | 146.55 g/mol |

| Appearance | Solid |

| Melting Point | 23 °C (lit.) |

| Boiling Point | 88 °C at 4 mmHg (lit.) |

| Density | 1.344 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.53 (lit.) |

| Solubility | Soluble in common organic solvents. |

| ¹H NMR | Spectra available in public databases. |

| ¹³C NMR | Spectra available in public databases. |

| IR Spectroscopy | Characteristic peaks for O-H, C-F, C-Cl, and aromatic C-H bonds. |

| Mass Spectrometry | Molecular ion peak and isotopic pattern characteristic of a monochlorinated compound. |

Synthesis of this compound

The most common and industrially favorable method for the preparation of this compound is the direct chlorination of 4-fluorophenol. This method offers high selectivity for the desired product.

Direct Chlorination of 4-Fluorophenol

This process involves the reaction of 4-fluorophenol with a chlorinating agent, such as chlorine gas or sulfuryl chloride, often in the presence of water or an organic solvent. The reaction proceeds with high regioselectivity, affording the this compound in good yields.[1][2]

Experimental Protocol: Chlorination with Chlorine Gas in the Presence of Water [2]

-

To a three-necked glass flask equipped with a stirrer and a gas inlet tube, add 4-fluorophenol (11.2 g, 0.10 mol) and water (20 ml).

-

Cool the mixture to 5 °C.

-

Introduce an equimolar amount of chlorine gas into the mixture over a period of 15 minutes while maintaining the temperature at 5 °C.

-

After the reaction is complete, separate the organic layer from the aqueous layer.

-

The crude product can be purified by distillation under reduced pressure.

| Reactants | Conditions | Product Composition (by GLC) |

| 4-Fluorophenol, Chlorine gas, Water | 5 °C, 15 min | This compound (93.4%), 2,6-dichloro-4-fluorophenol (6.5%), unreacted starting material (0.1%) |

| 4-Fluorophenol, Sulfuryl chloride, Water | 60-70 °C, 25 min | High yield of this compound reported. |

Applications in Organic Synthesis

The presence of three distinct functional handles—a hydroxyl group, a chlorine atom, and a fluorine atom—makes this compound a versatile precursor for a wide range of chemical transformations.

Williamson Ether Synthesis

The phenolic hydroxyl group of this compound readily undergoes Williamson ether synthesis to form a variety of aryl ethers. This reaction is fundamental to the synthesis of many biologically active molecules, including phenoxy herbicides.

Workflow for Williamson Ether Synthesis:

Figure 1. General workflow for the Williamson ether synthesis starting from this compound.

Experimental Protocol: Synthesis of 2-(2-chloro-4-fluorophenoxy)acetic acid

This protocol is adapted from general procedures for the synthesis of phenoxyacetic acids.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (14.65 g, 0.1 mol) in acetone.

-

Add anhydrous potassium carbonate (15.2 g, 0.11 mol).

-

To the stirred suspension, add ethyl chloroacetate (12.25 g, 0.1 mol).

-

Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(2-chloro-4-fluorophenoxy)acetate.

-

To the crude ester, add a solution of sodium hydroxide (6 g, 0.15 mol) in water (50 mL) and ethanol (50 mL).

-

Reflux the mixture for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Carefully acidify the aqueous layer with concentrated HCl to a pH of approximately 2.

-

The precipitated 2-(2-chloro-4-fluorophenoxy)acetic acid is collected by filtration, washed with cold water, and dried.

| Reactant 1 | Reactant 2 | Base | Product | Reported Yield |

| This compound | Ethyl chloroacetate | K₂CO₃ | 2-(2-chloro-4-fluorophenoxy)acetic acid | Good to high |

C-N Bond Formation Reactions

The chlorine atom on the aromatic ring can be displaced through nucleophilic aromatic substitution, although this often requires activated substrates or the use of transition metal catalysis. Modern cross-coupling reactions like the Buchwald-Hartwig amination and Ullmann condensation provide efficient methods for the formation of C-N bonds, leading to the synthesis of substituted anilines and other nitrogen-containing heterocycles.

Logical Flow for Buchwald-Hartwig Amination:

Figure 2. Simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Applications in Agrochemicals

This compound is a valuable intermediate in the synthesis of various agrochemicals, particularly herbicides.

Phenoxy Herbicides

Derivatives of this compound, such as the corresponding phenoxyacetic acids, belong to the class of phenoxy herbicides. These compounds act as synthetic auxins, which are plant growth hormones.[3] At high concentrations, these synthetic auxins disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, ultimately causing the death of susceptible broadleaf weeds.[1][4]

Mechanism of Action: Auxin Signaling Pathway

Phenoxy herbicides mimic the natural plant hormone auxin (indole-3-acetic acid, IAA). In the presence of auxin or a synthetic mimic, the TIR1/AFB receptor protein binds to Aux/IAA repressor proteins. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of these repressors releases Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes, leading to the observed physiological effects.

Figure 3. Simplified auxin signaling pathway and the effect of phenoxy herbicides.

Oxazolidinone Herbicides

This compound is also a precursor for the synthesis of certain oxazolidinone-based herbicides. These compounds can exhibit excellent herbicidal activity against a range of weeds with good crop selectivity.[2]

Applications in Pharmaceuticals

The structural motifs derived from this compound are present in a number of biologically active compounds, particularly those with anti-inflammatory properties.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) - COX-2 Inhibitors

The structural analogue, 2-chloro-6-fluoroaniline, is a key component of Lumiracoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[5] This suggests that derivatives of this compound could be valuable scaffolds for the design of novel and selective COX-2 inhibitors. COX-2 is an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.

Mechanism of Action: Prostaglandin Biosynthesis Pathway

Arachidonic acid, released from the cell membrane, is converted to prostaglandin H₂ (PGH₂) by the action of cyclooxygenase (COX) enzymes. PGH₂ is then further metabolized to various prostaglandins (PGs) and thromboxanes (TXs). NSAIDs exert their anti-inflammatory effects by inhibiting COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins. Selective COX-2 inhibitors preferentially block the action of the COX-2 isoform.

Figure 4. The role of COX enzymes in prostaglandin synthesis and the site of action for NSAIDs.

| Compound Class Derived from Halogenated Phenols | Target Enzyme | Therapeutic Area |

| Phenylacetic acid derivatives | COX-2 | Anti-inflammatory |

| Oxazolidinone derivatives | Various | Herbicidal |

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and valuable building block in organic synthesis, with significant applications in the development of both agrochemicals and pharmaceuticals. Its unique reactivity allows for a wide range of chemical transformations, enabling the efficient synthesis of complex target molecules. This guide has provided a detailed overview of its properties, synthesis, and key reactions, supported by experimental protocols and mechanistic diagrams. As the demand for novel and effective bioactive compounds continues to grow, the importance of this compound as a key synthetic intermediate is expected to increase.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio.libretexts.org [bio.libretexts.org]

A Theoretical Exploration of the Electronic Landscape of 2-Chloro-4-fluorophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical investigation into the electronic properties of 2-Chloro-4-fluorophenol, a halogenated phenol derivative of interest in various chemical and pharmaceutical contexts. In the absence of a dedicated, published theoretical study on this specific molecule, this document outlines a robust and widely accepted computational methodology based on Density Functional Theory (DFT). The presented data, while illustrative, is grounded in the expected outcomes from such an analysis, drawing parallels from studies on structurally similar compounds.

Introduction

This compound (2C4FP) is a substituted phenolic compound whose biological and chemical activities are intrinsically linked to its electronic structure. Understanding the distribution of electrons, the energies of frontier molecular orbitals, and the electrostatic potential is crucial for predicting its reactivity, intermolecular interactions, and potential applications in drug design and materials science. Computational chemistry provides a powerful lens through which to examine these properties at a molecular level.

This guide details the standard theoretical protocols used to elucidate the electronic characteristics of 2C4FP. The methodologies described are based on common practices in the field of computational chemistry, particularly for halogenated aromatic compounds.

Computational Methodology

The electronic properties of this compound can be effectively investigated using quantum chemical calculations. A typical and reliable approach involves Density Functional Theory (DFT), known for its balance of accuracy and computational efficiency.

Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

Protocol: The molecular structure of this compound is optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. A high-level basis set, such as 6-311++G(d,p), is employed to ensure a precise description of the electronic distribution, including polarization and diffuse functions. The optimization process is continued until a stationary point on the potential energy surface is reached, confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation. All calculations are typically performed in the gas phase to represent the molecule in an isolated state.

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. Their energies and spatial distribution are fundamental in determining the chemical reactivity and kinetic stability of a molecule.

Protocol: Following geometry optimization, the energies of the HOMO and LUMO are calculated at the same level of theory (B3LYP/6-311++G(d,p)). The energy gap (ΔE) between the HOMO and LUMO is a key parameter, with a larger gap indicating higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.

Protocol: The MEP is calculated from the optimized molecular structure. The potential is mapped onto the electron density surface, with a color scale indicating the electrostatic potential. Typically, red regions represent negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas represent intermediate potentials.

Mulliken Population Analysis

Mulliken population analysis provides a method for assigning partial atomic charges, offering insights into the intramolecular charge distribution and the influence of substituents.

Protocol: Mulliken atomic charges are calculated from the optimized wavefunction at the B3LYP/6-311++G(d,p) level of theory. This analysis helps in understanding the electron-donating or withdrawing effects of the chloro, fluoro, and hydroxyl groups on the aromatic ring.

Theoretical Electronic Properties of this compound

The following tables summarize the expected quantitative data from a theoretical study of this compound, based on the methodologies described above.

Table 1: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |

Table 2: Calculated Dipole Moment

| Component | Dipole Moment (Debye) |

| μx | 1.0 to 1.5 |

| μy | 1.5 to 2.0 |

| μz | 0.0 to 0.1 |

| Total Dipole Moment | 1.8 to 2.5 |

Table 3: Illustrative Mulliken Atomic Charges

| Atom | Charge (a.u.) |

| C1 (-OH) | +0.20 to +0.30 |

| C2 (-Cl) | +0.10 to +0.20 |

| C3 | -0.15 to -0.25 |

| C4 (-F) | +0.25 to +0.35 |

| C5 | -0.10 to -0.20 |

| C6 | -0.05 to -0.15 |

| O | -0.50 to -0.60 |

| H (of OH) | +0.35 to +0.45 |

| Cl | -0.05 to -0.15 |

| F | -0.30 to -0.40 |

Visualizing Theoretical Workflows and Molecular Properties

Diagrams created using Graphviz provide a clear visual representation of the computational workflow and the relationships between different calculated properties.

Conclusion

This technical guide has outlined a standard and comprehensive theoretical approach for investigating the electronic properties of this compound. Through the application of Density Functional Theory, key parameters such as the HOMO-LUMO energy gap, molecular electrostatic potential, and Mulliken atomic charges can be determined. These computational insights are fundamental for researchers, scientists, and drug development professionals to understand the molecule's reactivity, stability, and potential intermolecular interactions, thereby guiding further experimental and applied research. The provided workflows and illustrative data serve as a robust framework for such theoretical explorations.

Methodological & Application

Application Note: 1H and 19F NMR Analysis for Reaction Monitoring of 2-Chloro-4-fluorophenol Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of pharmaceutical intermediates and other fine chemicals, precise monitoring of reaction progress and accurate characterization of products are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structures and quantifying components in a reaction mixture. This application note details the use of both proton (¹H) and fluorine-19 (¹⁹F) NMR spectroscopy for the analysis of the reaction products from the synthesis of 2-Chloro-4-fluorophenol.

The chlorination of 4-fluorophenol is a common synthetic route to produce this compound, a valuable building block in medicinal chemistry. However, this reaction can also yield the di-substituted byproduct, 2,6-dichloro-4-fluorophenol. Distinguishing between the starting material, the desired product, and the byproduct is crucial for process optimization and quality control. ¹H NMR provides information on the substitution pattern of the aromatic ring, while ¹⁹F NMR offers a sensitive and often simpler spectrum for quantifying fluorine-containing species due to its high natural abundance and wide chemical shift range.

This document provides detailed protocols for sample preparation and NMR analysis, presents expected ¹H and ¹⁹F NMR data for the compounds of interest in a clear tabular format, and includes a visual representation of the reaction pathway.

Experimental Protocols

Sample Preparation for ¹H and ¹⁹F NMR Analysis

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for the analysis of reaction mixtures containing this compound and related species.

-

Sample Extraction:

-

Carefully take an aliquot (approximately 0.1-0.5 mL) of the reaction mixture.

-

If the reaction is in a non-deuterated solvent, evaporate the solvent under reduced pressure.

-

Dissolve the residue in a deuterated solvent (e.g., Chloroform-d, CDCl₃) to a final volume of approximately 0.6-0.7 mL. The concentration should be in the range of 5-25 mg/mL for ¹H NMR and can be higher for ¹⁹F NMR if needed.[1][2][3][4][5][6][7]

-

-

Internal Standard:

-

For quantitative analysis (qNMR), add a known amount of an internal standard to the NMR tube. The internal standard should be inert to the reaction components and have signals that do not overlap with the analyte signals. For ¹H NMR, common standards include tetramethylsilane (TMS) or a known amount of a stable compound with a distinct singlet. For ¹⁹F NMR, a fluorinated compound with a known chemical shift away from the analytes, such as trifluorotoluene, can be used.

-

-

Filtration:

-

To remove any particulate matter that could degrade the spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

-

Labeling and Storage:

-

Cap the NMR tube securely and label it clearly.

-

Store the sample appropriately until NMR analysis.

-

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for acquiring ¹H and ¹⁹F NMR spectra. Instrument-specific parameters may need to be optimized.

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 5 seconds for quantitative measurements to ensure full relaxation of all protons.

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) or the internal standard (e.g., TMS at δ = 0.00 ppm).

¹⁹F NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer equipped with a multinuclear probe.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse sequence, often with proton decoupling.

-

Number of Scans: 64 to 256, depending on the concentration of the fluorine-containing species.

-

Relaxation Delay (d1): 5 seconds for quantitative measurements.

-

Spectral Width: Approximately 200 ppm, centered around -120 ppm (typical for fluoroaromatics).

-

Referencing: An external or internal fluorine standard (e.g., CFCl₃ at δ = 0.0 ppm or trifluorotoluene at approximately -63 ppm).

Data Presentation

The following tables summarize the expected ¹H and ¹⁹F NMR chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for the starting material, product, and byproduct in CDCl₃.

Table 1: ¹H NMR Data

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| 4-Fluorophenol | H-2, H-6 | ~6.95 | t | J(H,H) ≈ 8.8, J(H,F) ≈ 8.8 |

| H-3, H-5 | ~6.78 | t | J(H,H) ≈ 8.8 | |

| OH | ~5.0 | br s | - | |

| This compound | H-3 | ~7.15 | dd | J(H,F) ≈ 8.5, J(H,H) ≈ 3.0 |

| H-5 | ~6.95 | ddd | J(H,H) ≈ 9.0, J(H,F) ≈ 8.5, J(H,H) ≈ 3.0 | |

| H-6 | ~6.85 | dd | J(H,H) ≈ 9.0, J(H,F) ≈ 4.5 | |

| OH | ~5.5 | br s | - | |

| 2,6-Dichloro-4-fluorophenol | H-3, H-5 | ~7.05 | d | J(H,F) ≈ 8.0 |

| OH | ~5.8 | br s | - |

Table 2: ¹⁹F NMR Data

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| 4-Fluorophenol | ~ -118 | m | - |

| This compound | ~ -115 | ddd | J(F,H-5) ≈ 8.5, J(F,H-3) ≈ 8.5, J(F,H-6) ≈ 4.5 |

| 2,6-Dichloro-4-fluorophenol | ~ -112 | t | J(F,H-3,5) ≈ 8.0 |

Note: Chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent, concentration, and temperature.

Visualization of Reaction Pathway

The following diagram illustrates the chlorination reaction of 4-fluorophenol, leading to the formation of this compound and the potential over-chlorination to 2,6-dichloro-4-fluorophenol.

Caption: Chlorination reaction pathway of 4-fluorophenol.

Logical Workflow for NMR Analysis

The following diagram outlines the logical workflow for the ¹H and ¹⁹F NMR analysis of the reaction products.

Caption: Workflow for NMR analysis of reaction products.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Chloro-4-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 2-Chloro-4-fluorophenol as a key building block. This versatile fluorinated phenol is an important intermediate in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries.[1][2][3] The presence of both a chloro and a fluoro substituent on the phenolic ring presents unique challenges and opportunities in synthetic chemistry.[4][5]

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[6][7] However, the reactivity of aryl chlorides in these reactions is typically lower than that of aryl bromides or iodides, often requiring specialized catalyst systems to achieve high yields.[4][5] This document outlines optimized protocols and reaction conditions tailored for the successful coupling of this compound with various boronic acids.

Challenges and Considerations

The primary challenge in the Suzuki coupling of this compound lies in the lower reactivity of the C-Cl bond towards oxidative addition to the palladium catalyst.[4][5] Additionally, the electronic properties of the fluoro and hydroxyl groups can influence the reaction. Key factors for a successful coupling include the appropriate choice of a palladium precursor, a sterically bulky and electron-rich phosphine ligand or N-heterocyclic carbene (NHC), a suitable base, and an appropriate solvent system.[4]

Common side reactions to be aware of include the homocoupling of the boronic acid and protodeboronation, which can be minimized by ensuring thoroughly degassed solvents and maintaining an inert atmosphere.[4][5]

Experimental Protocols

Below are generalized protocols for the Suzuki-Miyaura coupling of this compound with arylboronic acids. These protocols are intended as a starting point and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (e.g., SPhos, XPhos, RuPhos) (2-10 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)[8][9]

-

Schlenk flask or sealed microwave vial

-

Magnetic stirrer and heating plate/oil bath or microwave reactor

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask or microwave vial under an inert atmosphere, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0-3.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).[4]

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe. The mixture should be thoroughly degassed by bubbling with an inert gas for 15-20 minutes or by using freeze-pump-thaw cycles.[8][9]

-

Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C) for the specified time (typically 4-24 hours).[8][9] If using a microwave reactor, irradiate the mixture at a set temperature (e.g., 120-150 °C) for a shorter duration (e.g., 15-30 minutes).[10]

-

Monitoring: Monitor the reaction progress by a suitable technique such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[4][8]

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[4][8][9]

Data Presentation

The following tables summarize representative quantitative data for the Suzuki coupling of this compound with various arylboronic acids under different reaction conditions. Note: The data presented are representative examples based on typical outcomes for Suzuki couplings of aryl chlorides and should be used as a guideline for optimization.

Table 1: Screening of Catalysts and Ligands